molecular formula C20H21N3O4S B2461752 N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021229-39-9

N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2461752
CAS No.: 1021229-39-9
M. Wt: 399.47
InChI Key: HUFGXXHWFXACKL-UHFFFAOYSA-N
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Description

N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the furan ring: The thiazole intermediate is then reacted with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Introduction of the methoxyphenethyl group: This step involves the reaction of the intermediate with 3-methoxyphenethylamine under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
  • N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)pyridine-2-carboxamide

Uniqueness

N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to the presence of both the thiazole and furan rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[3-[2-(3-methoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-26-16-5-2-4-14(12-16)9-10-21-18(24)8-7-15-13-28-20(22-15)23-19(25)17-6-3-11-27-17/h2-6,11-13H,7-10H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFGXXHWFXACKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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